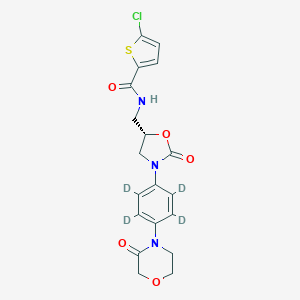

利伐沙班-d4

描述

Rivaroxaban-d4 is an internal standard for the quantification of rivaroxaban . It is an orally active, direct inhibitor of Factor Xa, which is a crucial component of the intrinsic and extrinsic pathways of the blood coagulation cascade . It demonstrates >10,000-fold greater selectivity for Factor Xa compared to other related serine proteases .

Molecular Structure Analysis

Rivaroxaban-d4 has a molecular formula of C19H14ClD4N3O5S and a formula weight of 439.9 . Its formal name is 5-chloro-N-[ [ (5S)-2-oxo-3- [4- (3-oxo-4-morpholinyl)phenyl-2,3,5,6-d4]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide .Chemical Reactions Analysis

Rivaroxaban-d4, like Rivaroxaban, is a direct inhibitor of Factor Xa, a key enzyme in the coagulation system that converts prothrombin to thrombin . This inhibition greatly decreases thrombin generation .科学研究应用

Treatment of Cancer-Associated Venous Thromboembolism (CAT)

Rivaroxaban has been compared with low molecular weight heparin (LMWH) in the treatment of CAT . The study found that Rivaroxaban performed similarly to LMWH for patients with CAT for recurrent venous thromboembolism (rVTE) and major bleeding . An all-cause mortality benefit was observed for Rivaroxaban which potentially may be attributed to residual confounding .

Prevention of Recurrent Venous Thromboembolism (rVTE)

Rivaroxaban is used in the prevention of rVTE. Treating cancer-associated venous thromboembolism with anticoagulation prevents recurrent VTE . The incidence of rVTE was 68.7 (95% CI 40.0–109.9) for Rivaroxaban, compared with 91.6 (95% CI 81.9–102.0) for LMWH .

Reduction of Major Bleeding

The incidence rate for major bleeding was 23.5 (95% CI 8.6–51.1) for Rivaroxaban versus 49.2 (95% CI 42.3–56.9) for LMWH . This indicates that Rivaroxaban may have a lower risk of causing major bleeding compared to LMWH.

Treatment and Prevention of Thromboembolic Disease

Rivaroxaban is used for the treatment and prevention of thromboembolic disease . It offers an alternative strategy for anticoagulation therapy and has a favourable benefit-risk profile compared with traditional standard of care .

Lower Potential for Drug-Drug and Food-Drug Interactions

Rivaroxaban has a lower potential for drug-drug and food-drug interactions compared with warfarin . However, co-administration with strong inhibitors of both cytochrome P450 3A4 and P-glycoprotein is not recommended .

Monitoring of Rivaroxaban in Patients with Deep Vein Thrombosis (DVT)

Rivaroxaban is widely used in clinical practice for patients with DVT . There is no standardized laboratory monitoring for Rivaroxaban, and its plasma concentration in patients with DVT is being studied .

作用机制

Target of Action

Rivaroxaban-d4, like its parent compound Rivaroxaban, is a potent and selective inhibitor of Factor Xa (FXa), a crucial component of the intrinsic and extrinsic pathways of the blood coagulation cascade . Factor Xa plays a central role in blood coagulation, responsible for converting prothrombin (Factor II) to thrombin (Factor IIa) .

Mode of Action

Rivaroxaban-d4 competitively inhibits free and clot-bound Factor Xa . By blocking the activity of Factor Xa, Rivaroxaban-d4 prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots . This action disrupts the coagulation cascade, preventing the formation of blood clots.

Biochemical Pathways

The primary biochemical pathway affected by Rivaroxaban-d4 is the coagulation cascade. By inhibiting Factor Xa, Rivaroxaban-d4 disrupts the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This inhibition prevents the formation of fibrin clots, thereby exerting its anticoagulant effect .

Pharmacokinetics

Rivaroxaban-d4, like Rivaroxaban, is rapidly absorbed with high oral bioavailability . The pharmacokinetics of Rivaroxaban is well described by an oral one-compartment model . The estimated apparent clearance (CL/F) and volume of distribution (V/F) are influenced by demographic factors such as age, renal function, body weight, and gender . The elimination half-life of Rivaroxaban is 5-9 hours in healthy young subjects and 11-13 hours in elderly subjects .

Result of Action

The primary result of Rivaroxaban-d4’s action is the prevention of blood clot formation. By inhibiting Factor Xa, Rivaroxaban-d4 prevents the formation of fibrin clots, thereby reducing the risk of thromboembolic events such as deep vein thrombosis (DVT) and pulmonary embolism (PE) . It is also used for stroke prevention in patients with non-valvular atrial fibrillation .

Action Environment

The action of Rivaroxaban-d4 can be influenced by various environmental factors. For instance, the bioavailability of Rivaroxaban is affected by food intake . Additionally, Rivaroxaban’s clearance and volume of distribution can be influenced by factors such as age, renal function, body weight, and gender . Genetic polymorphisms may also influence the pharmacokinetics and pharmacodynamics of Rivaroxaban .

安全和危害

未来方向

The FDA has approved two pediatric indications for Rivaroxaban: the treatment of venous thromboembolism (VTE, or blood clots) and reduction in the risk of recurrent VTE in patients from birth to less than 18 years after at least five days of initial parenteral (injected or intravenous) anticoagulant treatment; and thromboprophylaxis (prevention of blood clots and blood-clot related events) in children aged two years and older with congenital heart disease who have undergone the Fontan procedure . This suggests that Rivaroxaban and its derivatives like Rivaroxaban-d4 may have more applications in the future.

属性

IUPAC Name |

5-chloro-N-[[(5S)-2-oxo-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFYHTZWPPHNLQ-UJCPGTITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2CCOCC2=O)[2H])[2H])N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649494 | |

| Record name | 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(~2~H_4_)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1132681-38-9 | |

| Record name | 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(~2~H_4_)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B28846.png)

![cis-1,3-Dibenzylhexahydro-1H-thieno[3,4-d]imidazole-2,4-dione](/img/structure/B28865.png)